Methyl 3-(2,5-dimethylphenyl)benzoate
Description
Methyl 3-(2,5-dimethylphenyl)benzoate is an aromatic ester featuring a benzoate core substituted with a 2,5-dimethylphenyl group at the 3-position. This compound belongs to the broader class of substituted benzoates, which are widely studied for their structural diversity and applications in materials science, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
methyl 3-(2,5-dimethylphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-12(2)15(9-11)13-5-4-6-14(10-13)16(17)18-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFDXDACWIKNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethylphenyl)benzoate typically involves esterification reactions. One common method is the reaction of 3-(2,5-dimethylphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,5-dimethylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 3-(2,5-dimethylphenyl)benzoic acid.
Reduction: 3-(2,5-dimethylphenyl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-(2,5-dimethylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dimethylphenyl)benzoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Crystallographic Features
2,5-Dimethylphenyl Benzoate (25DMPBA):
The crystal structure of 25DMPBA (a closely related compound) reveals a dihedral angle of 87.4° between the two aromatic rings, with the central –O–C–O– group forming a 3.7° angle relative to the benzoate ring. This contrasts with 2,4-dimethylphenyl benzoate (24DMPBA) , which exhibits a smaller dihedral angle of 80.3° between aromatic rings, highlighting the steric and electronic effects of substituent positioning .Methyl Benzoate (CAS 93-58-3):
A simpler aliphatic ester lacking aromatic substituents. Its planar structure and absence of bulky groups result in higher volatility and lower melting points compared to dimethylphenyl-substituted analogues .
Physical and Spectroscopic Properties
*Calculated data; †Estimated based on analogues.
Functional and Application Differences
- Thermal Stability: The bulky 2,5-dimethylphenyl group in this compound likely enhances thermal stability compared to methyl benzoate, as seen in higher estimated melting points .
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